BenchChemオンラインストアへようこそ!

[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE

Anti-inflammatory Paw edema NSAID prodrug

Procure CAS 391239-33-1 as a unique SAR diversification tool. This compound introduces a distinct 2,3-dimethylaniline substitution pattern absent in published anti-inflammatory analogs. It warrants procurement exclusively for generating de novo biological data for this substitution pattern or for use as a structurally matched negative control in ACC inhibitor screening. Its potential as a carboxylic acid prodrug, releasing 4-chlorophenylacetic acid upon hydrolysis, also justifies acquisition for comparative prodrug design studies, provided parallel hydrolysis rate measurements are conducted.

Molecular Formula C18H18ClNO3
Molecular Weight 331.8
CAS No. 391239-33-1
Cat. No. B2791720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE
CAS391239-33-1
Molecular FormulaC18H18ClNO3
Molecular Weight331.8
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl)C
InChIInChI=1S/C18H18ClNO3/c1-12-4-3-5-16(13(12)2)20-17(21)11-23-18(22)10-14-6-8-15(19)9-7-14/h3-9H,10-11H2,1-2H3,(H,20,21)
InChIKeyUVMBAUIOQOYQTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(2,3-Dimethylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate (CAS 391239-33-1): Compound Identity and Evidence Inventory


[(2,3-Dimethylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate (CAS 391239-33-1) is a synthetic phenylcarbamoylmethyl ester belonging to the arylacetate ester subclass of carbamate derivatives. It is commercially listed as a specialty research chemical . A critical evidence audit conducted on 2026-04-29 confirms that this compound has NO indexed primary research papers, NO primary patent entries, and NO curated bioactivity records in authoritative databases (ChEMBL, BindingDB, PubChem BioAssay) under its own CAS registry number. The published medicinal chemistry and pharmacology literature for the phenylcarbamoylmethyl ester scaffold comes exclusively from structurally related analogs (e.g., 4-chlorophenyl-substituted variants, ibuprofen–phenylcarbamoylmethyl conjugates), none of which are identical to CAS 391239-33-1. Procurement and experimental use decisions must therefore be based on the scaffold-level literature documented in Section 3, NOT on compound-specific performance claims.

Why In-Class Phenylcarbamoylmethyl Esters Cannot Serve as Drop-In Replacements for CAS 391239-33-1


Phenylcarbamoylmethyl esters are NOT a functionally interchangeable compound class. Published structure–activity relationship (SAR) studies on this scaffold demonstrate that anti-inflammatory potency (carrageenan-induced paw edema), PGE₂ inhibitory capacity, and gastric ulcerogenicity vary substantially with even single-position substitutions on the phenylcarbamoyl ring and the ester aryl group [1]. Specifically, the presence or absence of a 4-chloro substituent on the phenylacetate moiety and the methylation pattern on the aniline ring (here 2,3-dimethyl) are known determinants of biological activity magnitude in this scaffold class [1]. No published head-to-head data exist comparing CAS 391239-33-1 with its closest analogs; therefore, assuming equivalent performance is scientifically unsupported. The quantitative scaffold-level evidence below provides the only available decision-support framework for procurement rationalization.

Quantitative Scaffold-Level Evidence for Phenylcarbamoylmethyl Ester Analogs Relevant to CAS 391239-33-1 Procurement Decisions


Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema: 4-Chlorophenylcarbamoylmethyl Ester Analog vs. Ibuprofen

The closest structurally characterized analog to CAS 391239-33-1 with published quantitative data is compound 3c: 4-(2-methylpropyl)-α-methylbenzene acetic acid (4-chlorophenylcarbamoyl)methyl ester. This analog shares the 4-chlorophenylcarbamoylmethyl ester core but differs at the arylacetate side chain. In a rat carrageenan-induced paw edema model, compound 3c (30 mg/kg oral dose) produced 48.2% inhibition of edema at 3 hours post-carrageenan, compared with ibuprofen (30 mg/kg) which produced 54.0% inhibition under identical conditions [1]. This establishes that the 4-chlorophenylcarbamoylmethyl ester scaffold can deliver anti-inflammatory activity within approximately 10 percentage points of a standard NSAID comparator at matched dose. No data exist for CAS 391239-33-1 itself.

Anti-inflammatory Paw edema NSAID prodrug

Gastric Ulcerogenicity Index: 4-Chlorophenylcarbamoylmethyl Ester Analog vs. Ibuprofen in Rats

Compound 3c, the 4-chlorophenylcarbamoylmethyl ester analog described above, was evaluated for gastric ulcerogenicity alongside ibuprofen in rats. The ulcer index (severity score based on number and severity of gastric lesions) for analog 3c was reported as lower than that of ibuprofen at matched anti-inflammatory doses [1]. The quantitative magnitude of improvement and statistical significance are reported in the primary paper. This differential safety profile is attributed to the ester prodrug design masking the free carboxylic acid until enzymatic hydrolysis [1]. Whether CAS 391239-33-1 shares this ulcerogenicity-sparing characteristic is unestablished, as its hydrolysis kinetics and metabolite profile have not been published.

Gastric safety Ulcerogenicity NSAID tolerability

PGE₂ Inhibitory Activity: Scaffold-Level Evidence for Cyclooxygenase Pathway Modulation

Compound 3c and related 4-(un)substituted phenylcarbamoylmethyl esters were tested for PGE₂ inhibitory activity using a PGE₂ assay kit technique [1]. The 4-chlorophenyl-substituted analogs demonstrated measurable PGE₂ suppression, consistent with the anti-inflammatory efficacy observed in vivo. The degree of PGE₂ inhibition varied with the arylacetate substituent and the substitution pattern on the phenylcarbamoyl ring [1]. For CAS 391239-33-1, which bears a 4-chlorophenylacetate ester linked to a 2,3-dimethylphenylcarbamoyl moiety, the PGE₂ inhibitory profile remains uncharacterized. The scaffold-level data indicate that this chemotype can engage the prostaglandin synthesis pathway, but the quantitative contribution of the 2,3-dimethyl substitution pattern relative to the 4-chloro or unsubstituted analogs tested in the literature is unknown.

PGE2 inhibition COX pathway In vitro pharmacology

Physicochemical Identity: CAS 391239-33-1 vs. Closest Structural Analogs with Published Data

CAS 391239-33-1 is defined by the combination of (a) a 2,3-dimethyl substitution pattern on the phenylcarbamoyl ring and (b) a 4-chlorophenylacetate ester moiety. The closest analog with published biological data, compound 3c from Barsoum et al. 2009, bears a 4-chlorophenylcarbamoyl group (NOT 2,3-dimethyl) linked to an ibuprofen-derived arylacetate [1]. A second structural neighbor, compound 5c (naproxen-derived 4-chlorophenylcarbamoylmethyl ester), also lacks the 2,3-dimethylaniline moiety [1]. The 2,3-dimethyl substitution introduces distinct steric and electronic effects on the aniline nitrogen, which may alter enzymatic hydrolysis rates, target binding, and pharmacokinetics relative to the published analogs. No comparative data exist to quantify these effects. Molecular weight: 331.8 g/mol (CAS 391239-33-1) vs. 355.9 g/mol (analog 3c free acid equivalent) .

Structural comparison Analog differentiation Procurement specification

Evidence-Constrained Application Scenarios for [(2,3-Dimethylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate (CAS 391239-33-1)


Scaffold-Hopping and SAR Expansion in Phenylcarbamoylmethyl Ester Anti-Inflammatory Programs

CAS 391239-33-1 is most appropriately procured as a diversification tool in medicinal chemistry SAR campaigns exploring the phenylcarbamoylmethyl ester anti-inflammatory scaffold. The compound introduces a 2,3-dimethylaniline substitution pattern not present in any published analog, enabling systematic exploration of steric and electronic effects at the carbamoyl nitrogen. The scaffold-level anti-inflammatory benchmark (analog 3c: 48.2% paw edema inhibition vs. 54.0% for ibuprofen at 30 mg/kg) [1] provides a reference point for setting expected activity ranges, though no prediction should be made for CAS 391239-33-1 specifically. Procurement is warranted only when the research objective explicitly includes generating de novo biological data for this substitution pattern.

Ester Prodrug Design Studies: Hydrolysis Kinetics and Metabolite Identification

The phenylcarbamoylmethyl ester motif functions as a potential carboxylic acid prodrug, as demonstrated by the reduced gastric ulcerogenicity of analog 3c relative to ibuprofen [1]. CAS 391239-33-1, upon enzymatic or chemical hydrolysis, is expected to release 4-chlorophenylacetic acid and the corresponding 2,3-dimethylphenylcarbamoyl alcohol. Procurement for prodrug design studies is justified only when the research plan includes comparative hydrolysis rate measurements against published analogs (e.g., analog 3c) under standardized conditions (pH, enzyme source, temperature). No pre-existing hydrolysis data are available for this compound.

Negative Control or Selectivity Profiling in Acetyl-CoA Carboxylase (ACC) Inhibitor Screening

The phenylcarbamoylmethyl ester scaffold has been explored in ACC inhibitor programs (e.g., US8470841 and US10150728), with certain analogs showing ACC1/ACC2 IC₅₀ values in the nanomolar range [2]. CAS 391239-33-1 has no published ACC inhibitory activity. It may serve as a structurally matched negative control or selectivity probe in ACC inhibitor screening cascades, provided its inactivity against ACC1/ACC2 is first experimentally confirmed. Procurement without parallel ACC testing is not recommended for programs requiring target engagement data.

Reference Standard for Analytical Method Development and Metabolite Tracing

Given its defined molecular structure and commercial availability, CAS 391239-33-1 can serve as a reference standard for developing LC-MS/MS or HPLC-UV analytical methods targeting phenylcarbamoylmethyl ester metabolites. The compound's molecular weight (331.8 g/mol), characteristic fragmentation pattern, and UV chromophore (4-chlorophenyl moiety) provide a basis for method development. Procurement in this context requires independent purity verification (commercial listings frequently state 95% purity; no certified reference material COA is publicly available) and establishment of in-house reference standard qualification protocols.

Quote Request

Request a Quote for [(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.